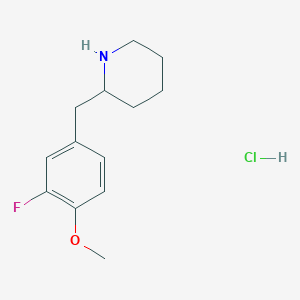

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

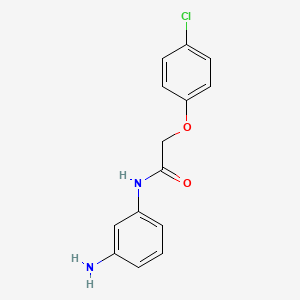

The compound "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest in medicinal chemistry due to their presence in various pharmacologically active compounds. The specific substitution pattern on the benzyl and piperidine rings can greatly influence the biological activity and binding affinity of these molecules to various biological targets.

Synthesis Analysis

The synthesis of piperidine derivatives, such as the one , often involves nucleophilic substitution reactions. An efficient method for the preparation of starting piperidine derivatives, including 2-methoxy- and 2-acyloxypiperidines, has been developed using metal triflate-catalyzed diastereoselective nucleophilic substitution reactions. The use of Sc(OTf)3 as a catalyst has been shown to yield the best results, with high cis-selectivity for certain substrates. These methods could potentially be applied to the synthesis of "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride" by choosing appropriate starting materials and reaction conditions .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their pharmacological properties. The stereochemistry of these compounds is often carefully analyzed using NMR analysis and X-ray crystallography. The presence of substituents on the piperidine ring, such as the 3-fluoro-4-methoxy-benzyl group, can influence the overall three-dimensional shape of the molecule, which in turn affects its interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution, which is a key step in their synthesis. The reactivity of these compounds can be modulated by the nature of the substituents on the piperidine ring and the benzyl group. For example, the introduction of electron-withdrawing or electron-donating groups can affect the rate and selectivity of the substitution reactions. The specific chemical reactions that "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride" can participate in would depend on its functional groups and the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a hydrochloride salt form, as in "2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride," typically enhances the compound's water solubility, which can be beneficial for biological applications. The introduction of a 3-fluoro-4-methoxy-benzyl group could also affect the compound's lipophilicity and, consequently, its pharmacokinetic properties .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Pharmacological Potential

A compound structurally similar to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, involved in the study of structure-activity relationships within the GBR series, demonstrated its potential as an allosteric modulator of the serotonin transporter (SERT) with little affinity for dopamine and norepinephrine transporters. This research highlights the compound's utility in exploring pharmacotherapeutic agents for cocaine addiction and stimulant abuse, showcasing its relevance in the development of treatments targeting neurotransmitter transporters (Boos et al., 2006).

Antimicrobial and Anticorrosive Properties

Research into substituted fluoroquinolones, including structures akin to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride, has demonstrated significant antimicrobial activity. These compounds, synthesized under both conventional and microwave irradiation conditions, have shown promising results against a variety of microorganisms, indicating their potential in developing new antimicrobial agents (Prasad et al., 2017). Additionally, quantum chemical and molecular dynamic simulation studies have explored the inhibition efficiencies of piperidine derivatives on the corrosion of iron, suggesting applications in corrosion prevention (Kaya et al., 2016).

Potential in Drug Development

The synthesis and evaluation of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors reveal the therapeutic potential of compounds structurally related to 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride. These derivatives exhibit potent anti-HIV-1 activities at nanomolar levels, suggesting their utility in the development of new anti-HIV therapies (Dong et al., 2012).

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, is known to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a constitutively active protein kinase that plays a crucial role in cellular processes such as glucose regulation, Wnt signaling, and regulation of transcription factors and microtubules .

Mode of Action

If it shares a similar mechanism with the aforementioned structurally similar compound, it may interact with its target, gsk-3β, to modulate its activity . This interaction could lead to changes in the cellular processes controlled by GSK-3β.

Biochemical Pathways

Given the potential target of gsk-3β, it could influence pathways related to glucose metabolism, wnt signaling, and microtubule function .

Result of Action

If it acts on gsk-3β, it could potentially influence cellular processes such as glucose regulation, wnt signaling, and regulation of transcription factors and microtubules .

Propiedades

IUPAC Name |

2-[(3-fluoro-4-methoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO.ClH/c1-16-13-6-5-10(9-12(13)14)8-11-4-2-3-7-15-11;/h5-6,9,11,15H,2-4,7-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUIXMWQPZZGDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2CCCCN2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588837 |

Source

|

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1170364-71-2 |

Source

|

| Record name | 2-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[2-(Thiophen-2-yl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1341268.png)

![(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)(methyl)amine](/img/structure/B1341314.png)